molecular formula C20H32N4O2 B11050340 1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11050340
M. Wt: 360.5 g/mol
InChI Key: MQWKAXVEPPAFCN-UHFFFAOYSA-N
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Description

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipiperidine backbone with a methoxy-dimethylpyridinyl group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the pyridinyl and piperidine intermediates. One common method involves the alkylation of 4-methoxy-3,5-dimethylpyridine with a suitable piperidine derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated piperidine derivatives .

Scientific Research Applications

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H32N4O2

Molecular Weight

360.5 g/mol

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H32N4O2/c1-15-13-22-17(16(2)18(15)26-3)14-23-11-7-20(8-12-23,19(21)25)24-9-5-4-6-10-24/h13H,4-12,14H2,1-3H3,(H2,21,25)

InChI Key

MQWKAXVEPPAFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)(C(=O)N)N3CCCCC3

Origin of Product

United States

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